BenchChemオンラインストアへようこそ!

N-(4-isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

This benzenesulfonamido-thiazole acetamide is the preferred lipophilic probe for screening campaigns requiring elevated logP (XLogP3 3.7) without additional TPSA (125 Ų). Its 4-isopropylphenyl group avoids CYP450 O-deethylation liability, ensuring unambiguous metabolic stability data. With 7 rotatable bonds, it samples flexible kinase binding pockets (DFG-in/out). Satisfies Rule-of-Five and Veber criteria, ideal for hit-to-lead programs. Order now for reproducible screening results.

Molecular Formula C20H21N3O3S2
Molecular Weight 415.53
CAS No. 921910-22-7
Cat. No. B2991195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
CAS921910-22-7
Molecular FormulaC20H21N3O3S2
Molecular Weight415.53
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O3S2/c1-14(2)15-8-10-16(11-9-15)21-19(24)12-17-13-27-20(22-17)23-28(25,26)18-6-4-3-5-7-18/h3-11,13-14H,12H2,1-2H3,(H,21,24)(H,22,23)
InChIKeyJNSNKNNWXKVVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-22-7): Structural Classification and Physicochemical Baseline for Procuring a Benzenesulfonamido-Thiazole Acetamide Screening Candidate


N-(4-Isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-22-7, MW 415.53, C20H21N3O3S2) is a fully synthetic small molecule belonging to the 2-(benzenesulfonamido)thiazol-4-yl acetamide chemotype — a scaffold that has been disclosed in patent families targeting cancer (e.g., EP3325452B1) and explored as a kinase-inhibitor platform (EP2678336B1) [1]. The compound is catalogued as a screening compound by commercial suppliers (PubChem CID 18572033; Life Chemicals F2322-0839) and is offered at ≥90% purity in sub-milligram to milligram quantities, positioning it as a member of a densely populated chemical library series where minor N-aryl substitutions govern key drug-like properties [2].

Why N-(4-Isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide Cannot Be Assumed Interchangeable with Other Benzenesulfonamido-Thiazole Acetamides: The Physicochemical Rationale


Within a conserved 2-(benzenesulfonamido)thiazol-4-yl acetamide core, the N-aryl substituent at the acetamide terminus is the sole variable that meaningfully alters three drug-relevant computed properties—lipophilicity, topological polar surface area (TPSA), and molecular complexity—without perturbing the core pharmacophore [1]. The 4-isopropylphenyl substituent in CAS 921910-22-7 uniquely balances elevated XLogP3 (3.7) against a modest TPSA (125 Ų), placing it in a distinct physicochemical quadrant relative to the ethoxyphenyl (XLogP3 3.0, TPSA 134 Ų), cyclohexylmethyl (estimated lower logP), and smaller tolyl analogs (XLogP3 ~3.0, MW ~388) [2]. These differences directly affect membrane permeability potential, solubility class, and chromatographic behavior, meaning that generic substitution across this series is inadvisable for any experiment that requires a defined logP-TPSA combination for consistent screening data [2].

Product-Specific Quantitative Evidence Guide for N-(4-Isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-22-7): Head-to-Head Comparator Data Across Five Differentiation Dimensions


Lipophilicity Differentiation: XLogP3 of 3.7 for the 4-Isopropylphenyl Analog vs. 3.0 for the Closest N-Aryl Benzenesulfonamido-Thiazole Acetamides

The computed XLogP3 of the target compound (3.7) exceeds that of the direct 4-ethoxyphenyl analog, CAS 922054-94-2 (XLogP3 = 3.0), and the m-tolyl analog, CAS 921910-19-2 (XLogP3 = 3.0), by 0.7 log units [1]. An increase of +0.7 logP typically corresponds to a ~5-fold difference in octanol-water partition coefficient, which is expected to translate into measurably higher predicted passive membrane permeability and altered in vitro solubility when tested under identical buffer conditions [2].

Lipophilicity Drug-likeness Membrane permeability LogP Physicochemical profiling

Polar Surface Area Constancy: TPSA of 125 Ų Maintains the Core Benzenesulfonamido-Thiazole Pharmacophore Signatures While Lipophilicity Varies

Despite a 0.7 logP increase, the TPSA remains identical at 125 Ų between the target compound (CAS 921910-22-7) and the m-tolyl analog (CAS 921910-19-2), indicating that the 4-isopropyl modification raises lipophilicity without adding polar surface area [1]. In contrast, the 4-ethoxyphenyl analog (CAS 922054-94-2) adds an extra oxygen atom, increasing TPSA to 134 Ų (+9 Ų) and H-bond acceptor count from 6 to 7 [1].

Polar surface area Hydrogen bonding Oral bioavailability TPSA Medicinal chemistry

Molecular Complexity and Heavy Atom Count: A 28-Heavy-Atom Scaffold for Fragment Elaboration and SAR Expansion

The target compound comprises 28 heavy atoms with a complexity score of 607, placing it structurally between the less complex m-tolyl analog (26 heavy atoms, complexity 573) and the 4-ethoxyphenyl analog (28 heavy atoms, complexity 597) [1]. The absence of metabolically labile ether linkages (present in the 4-ethoxyphenyl analog) and the presence of the branched isopropyl group (vs. linear ethoxy or methyl) confer a subtly different metabolic liability profile predicted for oxidative metabolism [2].

Molecular complexity Fragment-based drug discovery SAR Heavy atom count Lead optimization

Rotatable Bond Flexibility: 7 Rotatable Bonds in the 4-Isopropylphenyl Analog Support Conformational Adaptation in Target Binding Pockets

With 7 rotatable bonds, the target compound (CAS 921910-22-7) exhibits one additional rotatable bond compared to the m-tolyl analog (6 rotatable bonds, CAS 921910-19-2), attributable to the isopropyl group's branched C–C bond [1]. The cyclohexylmethyl analog (CAS 376638-44-7), by contrast, also has 7 rotatable bonds but with higher conformational restriction from the cyclohexyl ring chair conformations, which may reduce the effective conformational sampling compared to the freely rotating isopropyl group [1]. Each additional rotatable bond carries an estimated entropic penalty of ~0.7–1.6 kcal/mol upon binding, but can enable induced-fit recognition in flexible binding pockets [2].

Rotatable bonds Conformational flexibility Entropy Binding affinity Drug design

Computed Drug-Likeness Profile: Placement in the Benzenesulfonamido-Thiazole Acetamide Chemical Space Relative to Lead-Likeness Filters

The target compound satisfies all four Lipinski Rule of Five criteria (MW 415.5 < 500; XLogP3 3.7 < 5; HBD 2 < 5; HBA 6 < 10) and also meets Veber criteria (rotatable bonds ≤ 10; TPSA ≤ 140 Ų), consistent with oral drug-like space [1]. Among the closest analogs, the 4-ethoxyphenyl compound pushes TPSA to 134 Ų (near the 140 Ų ceiling) and has lower lipophilicity, while the smaller m-tolyl analog falls at a lower molecular weight (MW 387.5) that more closely approaches fragment-like space [1]. The isopropylphenyl analog thus occupies a 'Goldilocks' position—neither too fragment-like nor approaching TPSA limits—making it a balanced starting point for lead optimization campaigns.

Drug-likeness Lead-likeness Rule of Five Physicochemical property space Compound selection

Recommended Research and Industrial Application Scenarios for N-(4-Isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide (CAS 921910-22-7) Based on Quantitative Differentiation Evidence


SAR Probe for Lipophilicity-Dependent Cellular Activity in Benzenesulfonamido-Thiazole Acetamide Series

When a screening campaign requires a benzenesulfonamido-thiazole acetamide with systematically elevated logP without additional TPSA burden, CAS 921910-22-7 (XLogP3 3.7, TPSA 125 Ų) serves as the preferred lipophilic probe over the 4-ethoxyphenyl analog (XLogP3 3.0, TPSA 134 Ų) or the m-tolyl analog (XLogP3 3.0, TPSA 125 Ų). This compound enables scientists to isolate the contribution of logP to cell permeability and intracellular target engagement while holding TPSA constant at 125 Ų, as established in Evidence Items 1 and 2 [1].

Metabolic Stability Benchmarking Without O-Dealkylation Confounders

For in vitro microsomal or hepatocyte stability studies, the isopropylphenyl substituent lacks the O-alkyl ether linkage present in the 4-ethoxyphenyl comparator (CAS 922054-94-2). This structural feature avoids CYP450-mediated O-deethylation — one of the most prevalent Phase I metabolic liabilities for aryl ethers — allowing researchers to attribute metabolic turnover to core scaffold metabolism rather than to a predictable ether cleavage hotspot. As detailed in Evidence Item 3, this distinction is critical for interpretable SAR in metabolic stability programs [2].

Conformational Flexibility Screening Against Malleable or Cryptic Binding Sites

With 7 rotatable bonds and a freely rotating isopropyl group, CAS 921910-22-7 offers greater conformational sampling than the m-tolyl analog (6 rotatable bonds) and less restriction than the cyclohexylmethyl analog (ring-locked conformation). This property profile, quantified in Evidence Item 4, makes the compound particularly suitable for screening against targets with flexible or induced-fit binding pockets — such as kinases with DFG-in/DFG-out conformational switching — where enhanced ligand flexibility can enable recognition of alternative protein conformations inaccessible to more rigid congeners [3].

Lead-Optimization Starting Point with Balanced Drug-Likeness Parameters

As the benzenesulfonamido-thiazole acetamide that simultaneously satisfies Rule of Five criteria (MW < 500, logP < 5, HBD < 5, HBA < 10), remains within Veber TPSA limits (125 Ų, well below 140 Ų), and sits at a lead-like molecular weight (415.5 Da, avoiding fragment space), CAS 921910-22-7 is the procurement choice for hit-to-lead programs that require a balanced drug-likeness starting point. This profile, enumerated in Evidence Item 5, minimizes the need for extensive property optimization compared to starting from higher-TPSA or fragment-like analogs within the same chemotype series [4].

Quote Request

Request a Quote for N-(4-isopropylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.